1-Ethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Overview
Description
1-Ethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a complex organic compound featuring a urea moiety linked to a phenyl ring substituted with a methoxy group and a boronate ester
Mechanism of Action
Target of Action
Boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
This allows them to modulate the activity of their targets in a controlled manner .
Biochemical Pathways
Boronic acids and their esters are known to be involved in a variety of biochemical processes, including enzyme inhibition, signal transduction, and cell adhesion .
Pharmacokinetics
It’s important to note that boronic acids and their esters are generally considered to have good bioavailability due to their ability to form reversible covalent bonds .
Result of Action
The ability of boronic acids and their esters to form reversible covalent bonds allows them to modulate the activity of their targets, which can lead to various cellular effects depending on the specific target and the context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of some phenylboronic pinacol esters, which this compound is a type of, is considerably accelerated at physiological pH . Therefore, the pH of the environment in which this compound is used could significantly impact its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves multiple steps:
Formation of the Boronate Ester: The boronate ester moiety can be synthesized by reacting 2-methoxy-4-bromophenylboronic acid with pinacol in the presence of a base such as potassium carbonate and a palladium catalyst under Suzuki coupling conditions.
Urea Formation: The urea linkage is formed by reacting the boronate ester intermediate with ethyl isocyanate under mild conditions, typically in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the Suzuki coupling and automated systems for the urea formation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux.
Substitution: Palladium(0) catalyst, aryl halide, and a base like potassium carbonate in an organic solvent such as toluene.
Major Products
Oxidation: 1-Ethyl-3-(2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea.
Reduction: 1-Ethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine.
Substitution: Various biaryl compounds depending on the aryl halide used.
Scientific Research Applications
1-Ethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures via Suzuki coupling.
Biology: Potential use in the development of boron-containing drugs due to the unique properties of boron atoms in biological systems.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in cancer therapy due to the boronate ester moiety.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials, due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar Suzuki coupling reactions.
4-Methoxyphenylboronic Acid: Similar structure but lacks the urea moiety, used in organic synthesis.
N-Ethyl-N’-phenylurea: Similar urea structure but without the boronate ester, used in medicinal chemistry.
Uniqueness
1-Ethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is unique due to the combination of a boronate ester and a urea moiety, providing a versatile scaffold for various chemical transformations and potential biological activities.
This compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
1-ethyl-3-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O4/c1-7-18-14(20)19-12-9-8-11(10-13(12)21-6)17-22-15(2,3)16(4,5)23-17/h8-10H,7H2,1-6H3,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBPVFHOZBPMJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592140 | |
Record name | N-Ethyl-N'-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917111-46-7 | |
Record name | N-Ethyl-N′-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917111-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-N'-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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